

# Techniques for Inducing Conidiation in Exserohilum Cultures: Application Notes and Protocols

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This document provides detailed protocols and application notes for inducing conidiation (asexual sporulation) in Exserohilum cultures. These techniques are critical for obtaining the large quantities of spores necessary for inoculum production, genetic studies, and screening for antifungal compounds.

#### Introduction

Exserohilum, a genus of dematiaceous hyphomycetes, includes several important plant pathogens, such as E. turcicum (causal agent of Northern Corn Leaf Blight) and E. rostratum. [1][2] The production of conidia is essential for the dissemination and infection cycle of these fungi. However, inducing consistent and abundant sporulation in laboratory cultures can be challenging. This guide outlines proven methods to enhance conidiation through the manipulation of nutritional and environmental factors.

# I. Experimental Protocols Protocol 1: Culture Media for Optimal Growth and Sporulation

The choice of culture medium significantly influences the mycelial growth and subsequent sporulation of Exserohilum species. While Potato Dextrose Agar (PDA) is commonly used for



routine culture, other media often yield higher numbers of conidia.

#### A. Media Preparation:

- Potato Dextrose Agar (PDA):
  - Suspend 39 g of commercial PDA powder in 1 L of distilled water.
  - Autoclave at 121°C for 15 minutes.
  - Pour approximately 20-25 mL into 90 mm Petri dishes.
- V8 Juice Agar (V8A):
  - Mix 200 mL of V8 juice with 3 g of CaCO₃ and 20 g of agar in 800 mL of distilled water.
  - Autoclave at 121°C for 15 minutes.
  - Pour into Petri dishes. This medium has been shown to support good mycelial growth.[3]
- Malt Extract Agar (MEA):
  - Suspend 20 g of malt extract, 6 g of mycological peptone, and 15 g of agar in 1 L of distilled water.
  - Autoclave at 121°C for 15 minutes.
  - MEA has been reported to yield high conidial germination and sporulation rates for E. turcicum.[3]
- Lactose Casein Hydrolysate Agar (LCHA):
  - Used for growing E. turcicum for conidia production.[4]
  - Incubate cultures at 28°C in the dark for 14 days.[4]
- De Rossi and Reis (DRR) Semi-selective Medium:



• This medium has been shown to produce the highest number of conidia per square centimeter for E. turcicum, regardless of the light regime.

#### B. Inoculation and Incubation:

- Aseptically transfer a small piece of mycelium from a stock culture to the center of a fresh agar plate.
- Seal the plates with paraffin film.
- Incubate the plates upside down under the conditions specified in the subsequent protocols.

# **Protocol 2: Induction of Conidiation using Light**

Light, particularly near-ultraviolet (NUV) and blue light, is a potent inducer of conidiation in many fungi, including Exserohilum.

#### A. Materials:

- Exserohilum cultures on a suitable medium (e.g., MEA or V8A).
- Incubator equipped with NUV light sources (e.g., black-light blue fluorescent tubes) or coolwhite fluorescent lights.

#### B. Procedure:

- Grow the fungal cultures in complete darkness at 25-28°C for 7-10 days to allow for sufficient mycelial growth.
- Transfer the plates to an incubator with a 12-hour light/12-hour dark photoperiod.
- For E. longirostratum, continuous darkness has been shown to produce a significantly higher number of conidia compared to a 12-hour light/dark cycle or continuous NUV light.[5]
- For E. turcicum, a 12-hour photoperiod can be effective.
- Irradiate the cultures for 5-7 days. Conidiophores and conidia will develop during this period.



# Protocol 3: Physical and Substrate-Based Induction Methods

Mechanical stress and the nature of the substrate can also stimulate conidiation.

#### A. Mycelial Scraping:

- After 7-10 days of growth in the dark, gently scrape the surface of the mycelium with a sterile scalpel or glass rod.
- This process can induce a stress response that promotes the formation of conidiophores.
- Return the plates to the incubator under a suitable light regime (as described in Protocol 2).
- B. Cellulose Substrate Overlay:

Growth on cellulose-containing materials can significantly enhance sporulation in Exserohilum. [6]

- Prepare sterile pieces of cellulose-containing substrates such as filter paper, index cards, or cheesecloth.
- After 5-7 days of mycelial growth on an agar plate, aseptically overlay the sterile cellulose substrate onto the colony surface.
- Incubate for a further 7-10 days under appropriate light and temperature conditions. This method has been shown to increase sporulation by 2 to 18-fold.[6]

#### C. Plant Tissue Culture:

Using natural host tissue can also effectively induce sporulation.

- Sterilize small pieces of host plant leaves (e.g., maize leaves for E. turcicum) by surface sterilization (e.g., 1-minute immersion in 70% ethanol, followed by 1-2 minutes in 1% sodium hypochlorite, and rinsed with sterile distilled water).
- Place the sterile leaf pieces on the surface of a water agar plate.



- Inoculate the leaf pieces with a small amount of Exserohilum mycelium.
- Incubate under a 12-hour photoperiod at 25°C.

## **Protocol 4: Harvesting Conidia**

- Once sporulation is abundant, add 5-10 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the plate.
- Gently scrape the surface of the culture with a sterile glass rod or cell scraper to dislodge the conidia.
- Filter the resulting conidial suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
- Centrifuge the suspension at a low speed (e.g., 3000 rpm for 5 minutes) to pellet the conidia.
- Resuspend the conidia in sterile water or a suitable buffer.
- Determine the conidial concentration using a hemocytometer and adjust as needed for subsequent experiments.

### **II. Data Presentation**

Table 1: Effect of Different Culture Media on the Sporulation of Exserohilum turcicum



Culture Medium	Colony Growth (cm)	Conidial Germination (%)	Sporulation Rate	Reference
V8 Juice Agar (V8A)	5.7	-	+++	[3]
Malt Extract Agar (MEA)	-	30.9	++++	[3]
Maize Leaf Extract Agar (LEA)	-	-	-	[3]
Potato Dextrose Agar (PDA)	2.7	0	- (No sporulation)	[3]

Sporulation Rate: ++++ (High), +++ (Good), - (None)

Table 2: Influence of Temperature and Light on Conidia Production of Exserohilum longirostratum on V8A

Temperature (°C)	Light Condition	Number of Conidia/plate (x10 <sup>7</sup> )	Reference
25	-	30.2	[5]
30	-	23.0	[5]
35	-	5.0	[5]
-	Continuous Dark	30.4	[5]
-	Light/Dark (12h/12h)	1.4	[5]
-	NUV Light	1.0	[5]

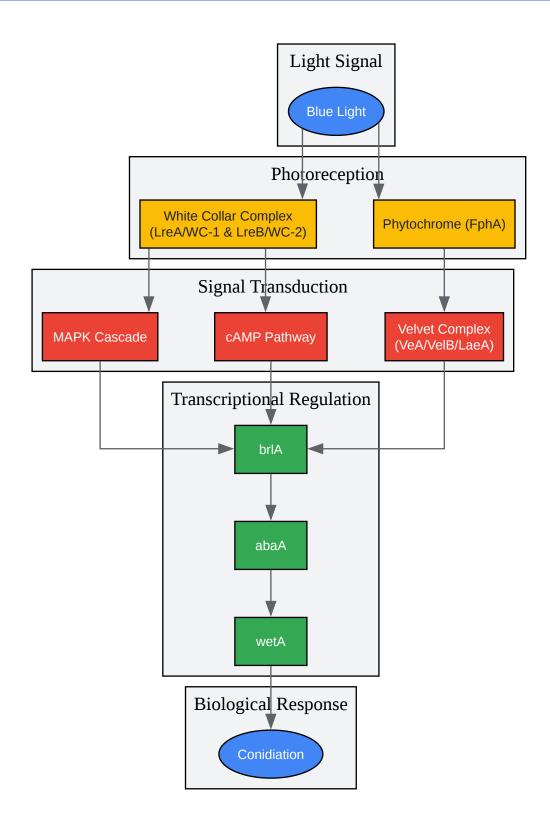
Table 3: Effect of Cellulose-Containing Substrates on Sporulation Enhancement



Substrate	Fold Increase in Sporulation	Reference
Filter Paper Overlay	2 to 18-fold	[6]
Index Card Pieces	Often greatest increases	[6]

# **III. Visualization of Pathways and Workflows**

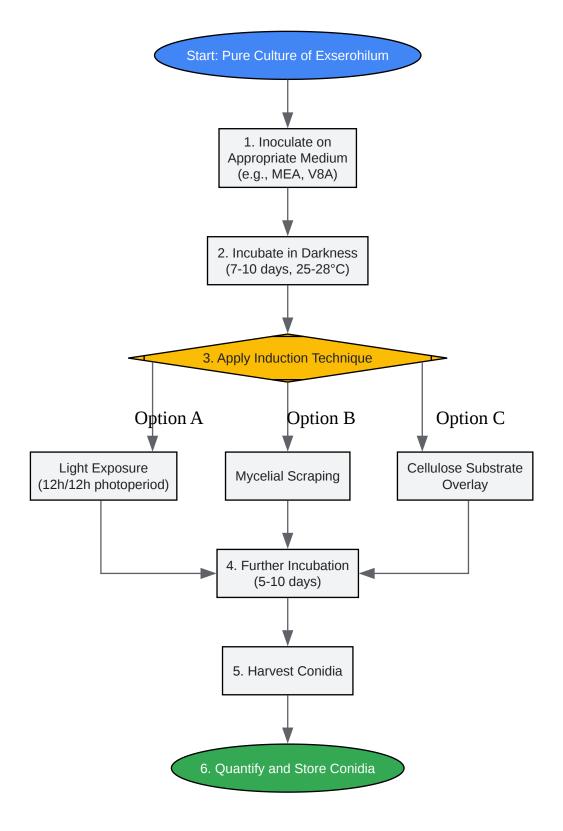




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Caption: Putative light-induced conidiation signaling pathway in Exserohilum.





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Caption: General experimental workflow for inducing conidiation in Exserohilum.



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